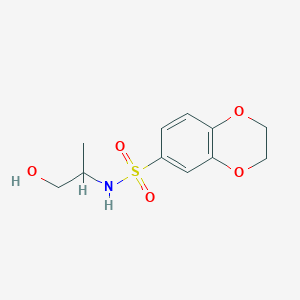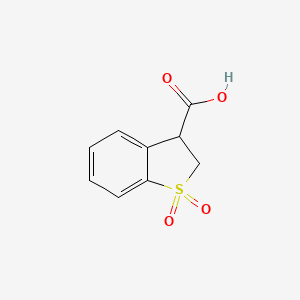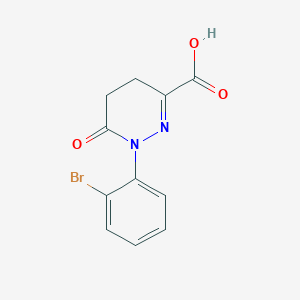
N-(1-morpholin-4-yl-1-phenylpropan-2-yl)-3-phenylpropanethioamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-morpholin-4-yl-1-phenylpropan-2-yl)-3-phenylpropanethioamide, also known as MPTP, is a chemical compound that has been widely used in scientific research. This compound is a thioamide derivative of phenylpropanamine and has been found to have various biochemical and physiological effects.
Mechanism of Action
N-(1-morpholin-4-yl-1-phenylpropan-2-yl)-3-phenylpropanethioamide is metabolized in the brain to MPP+ (1-methyl-4-phenylpyridinium), which selectively destroys dopaminergic neurons by inhibiting mitochondrial complex I. This leads to a decrease in ATP production and an increase in oxidative stress, ultimately resulting in the death of dopaminergic neurons.
Biochemical and Physiological Effects:
N-(1-morpholin-4-yl-1-phenylpropan-2-yl)-3-phenylpropanethioamide-induced neurotoxicity leads to a decrease in dopamine levels in the brain, resulting in symptoms similar to Parkinson's disease in humans. These symptoms include tremors, rigidity, and bradykinesia. N-(1-morpholin-4-yl-1-phenylpropan-2-yl)-3-phenylpropanethioamide also induces oxidative stress and neuroinflammation in the brain, which can lead to further neuronal damage.
Advantages and Limitations for Lab Experiments
N-(1-morpholin-4-yl-1-phenylpropan-2-yl)-3-phenylpropanethioamide has been widely used in animal models to study the pathogenesis of Parkinson's disease and to develop new treatments for this disease. However, the use of N-(1-morpholin-4-yl-1-phenylpropan-2-yl)-3-phenylpropanethioamide in laboratory experiments has some limitations. N-(1-morpholin-4-yl-1-phenylpropan-2-yl)-3-phenylpropanethioamide-induced neurotoxicity is selective for dopaminergic neurons, which may not reflect the full spectrum of Parkinson's disease pathology. Additionally, the dose and timing of N-(1-morpholin-4-yl-1-phenylpropan-2-yl)-3-phenylpropanethioamide administration can greatly affect the results of experiments, making it difficult to compare studies.
Future Directions
There are several future directions for research on N-(1-morpholin-4-yl-1-phenylpropan-2-yl)-3-phenylpropanethioamide. One area of research is to develop new animal models that more closely mimic the pathology of Parkinson's disease in humans. Another area of research is to investigate the potential neuroprotective effects of various compounds on N-(1-morpholin-4-yl-1-phenylpropan-2-yl)-3-phenylpropanethioamide-induced neurotoxicity. Additionally, there is ongoing research on the use of N-(1-morpholin-4-yl-1-phenylpropan-2-yl)-3-phenylpropanethioamide as a tool for developing new treatments for Parkinson's disease.
Synthesis Methods
N-(1-morpholin-4-yl-1-phenylpropan-2-yl)-3-phenylpropanethioamide is synthesized by the reaction between N-(4-chlorophenyl)-2-hydroxypropanamide and morpholine in the presence of thionyl chloride. The resulting product is then reacted with 3-bromopropiophenone to give N-(1-morpholin-4-yl-1-phenylpropan-2-yl)-3-phenylpropanethioamide.
Scientific Research Applications
N-(1-morpholin-4-yl-1-phenylpropan-2-yl)-3-phenylpropanethioamide has been widely used in scientific research for its ability to selectively destroy dopaminergic neurons in the brain, leading to symptoms similar to Parkinson's disease in humans. This has made N-(1-morpholin-4-yl-1-phenylpropan-2-yl)-3-phenylpropanethioamide an important tool for studying the pathogenesis of Parkinson's disease and for developing new treatments for this disease.
properties
IUPAC Name |
N-(1-morpholin-4-yl-1-phenylpropan-2-yl)-3-phenylpropanethioamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2OS/c1-18(23-21(26)13-12-19-8-4-2-5-9-19)22(20-10-6-3-7-11-20)24-14-16-25-17-15-24/h2-11,18,22H,12-17H2,1H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STUGGEMQWKTUDZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C1=CC=CC=C1)N2CCOCC2)NC(=S)CCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-morpholin-4-yl-1-phenylpropan-2-yl)-3-phenylpropanethioamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[4-[(E)-2-(1H-benzimidazol-2-yl)-2-cyanoethenyl]-2-methoxyphenyl] furan-2-carboxylate](/img/structure/B7556273.png)
![N-benzyl-2-[(2R)-2-(hydroxymethyl)pyrrolidin-1-yl]acetamide](/img/structure/B7556279.png)
![3-[(3-Fluoropyridin-2-yl)amino]piperidin-2-one](/img/structure/B7556281.png)
![2-(3-Amino-9-azabicyclo[3.3.1]nonan-9-yl)acetamide](/img/structure/B7556283.png)



![1h-Indazole-5-carboxamide,n-[1-(hydroxymethyl)propyl]-](/img/structure/B7556321.png)
![3-[4-(Cyclohexylcarbamoyl)piperazin-1-yl]propanoic acid](/img/structure/B7556327.png)

![3-[4-[(5-Ethylthiophen-2-yl)methyl]piperazin-1-yl]propanoic acid](/img/structure/B7556337.png)


